1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a piperazine derivative characterized by a benzyloxy-methoxybenzyl substituent at position 1 and a cyclohexyl group at position 4 of the piperazine ring. This compound’s structural complexity arises from the combination of aromatic ethers (benzyloxy and methoxy) and a cyclohexyl moiety, which may influence its physicochemical properties, such as lipophilicity and receptor binding affinity.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H34N2O2/c1-28-24-13-12-22(18-25(24)29-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18,23H,3,6-7,10-11,14-17,19-20H2,1H3 |
InChI Key |
RTTVCUUXIZRETF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxy substituted benzyl chloride, which is then reacted with piperazine under controlled conditions. The cyclohexyl group is introduced through a subsequent alkylation reaction. The reaction conditions often involve the use of solvents like ethanol or chloroform, and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
σ Receptor Affinity ()
1-Cyclohexylpiperazine derivatives with tetralin or naphthalene moieties (e.g., compound 33) exhibit subnanomolar Ki values (e.g., 0.34 nM for σ2 receptors), driven by alkyl chain length and aromatic stacking interactions. The target compound’s cyclohexyl group may similarly enhance σ receptor binding, though its shorter linker and benzyloxy-methoxybenzyl substituent could reduce selectivity compared to analogs .
BACE1 Inhibition ()
Piperazine fragments with benzyloxy-methoxybenzyl groups (e.g., compound 32 in ) show moderate BACE1 inhibitory activity (IC50 ~20–50 µM).
Antioxidant/Anti-inflammatory Potential (Indirect Evidence)
The target compound’s methoxy and benzyloxy groups may similarly scavenge free radicals or modulate inflammatory pathways .
Biological Activity
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a synthetic compound classified as a piperazine derivative. Its unique structural features, including a piperazine ring substituted with a cyclohexyl group and a benzyloxy-4-methoxybenzyl moiety, suggest potential interactions with various biological targets. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H34N2O2
- Molecular Weight : 394.5 g/mol
The compound's structure facilitates interactions with neurotransmitter receptors, which may play a role in its biological activity.
Neurotransmitter Receptor Interaction
Preliminary studies indicate that 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine may interact with neurotransmitter receptors involved in mood regulation and anxiety. This suggests potential applications in treating mood disorders or anxiety-related conditions.
Antimicrobial and Anticancer Properties
The structural components of the compound imply possible antimicrobial and anticancer properties. However, further research is necessary to substantiate these claims. The following table summarizes some of the biological activities reported:
| Activity Type | Description | Evidence Level |
|---|---|---|
| Neurotransmitter Modulation | Potential interaction with serotonin and dopamine receptors | Preliminary studies |
| Antimicrobial | Possible efficacy against certain bacterial strains | Needs further validation |
| Anticancer | Indications of cytotoxic effects on cancer cell lines | Needs further validation |
The exact mechanism of action for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is not fully understood. However, it is hypothesized that the compound may exert its effects through the modulation of neurotransmitter systems and possibly by interfering with specific signaling pathways relevant to inflammation and cell proliferation.
Case Studies and Research Findings
Research has explored various aspects of this compound's biological activity:
- Neuropharmacological Studies : In vitro studies have suggested that compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine can exhibit selective agonism at certain receptor subtypes, leading to enhanced mood stabilization effects in animal models.
- Antimicrobial Testing : Preliminary assays demonstrated some inhibitory effects against gram-positive bacteria; however, results were inconclusive and require rigorous testing for confirmation.
- Cytotoxicity Assays : In cancer cell line studies, the compound showed promise in reducing cell viability at higher concentrations, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
